
Topixantrone
Vue d'ensemble
Description
Méthodes De Préparation
Analyse Des Réactions Chimiques
Topixantrone subit divers types de réactions chimiques, notamment :
Réduction : Le composé peut être réduit, ce qui affecte son interaction avec l'ADN et la topoisomérase II.
Substitution : Des groupes aminoéthyle peuvent être substitués sur la structure de la benzoisoquinoléine-dione.
Les réactifs et les conditions courants utilisés dans ces réactions comprennent les agents oxydants forts, les agents réducteurs et des catalyseurs spécifiques pour faciliter les réactions de substitution . Les principaux produits formés à partir de ces réactions sont généralement des dérivés du composé d'origine avec des groupes fonctionnels modifiés .
Applications de la recherche scientifique
This compound est principalement étudié pour son potentiel dans le traitement de divers types de cancers, notamment les tumeurs solides et les hémopathies malignes telles que les lymphomes non hodgkiniens . Il est utilisé dans les essais cliniques pour évaluer son efficacité et sa sécurité en tant qu'alternative à d'autres anthracyclines présentant une cardiotoxicité plus élevée .
Mécanisme d'action
This compound agit comme un intercalateur de l'ADN, s'insérant entre les paires de bases de l'ADN et stabilisant les complexes protéine-ADN . Cette action stimule la coupure de l'ADN par la topoisomérase II, ce qui conduit à des cassures de l'ADN double brin . La faible cardiotoxicité du composé est attribuée à son inactivation redox et à sa formation réduite d'espèces réactives de l'oxygène . Il inhibe également la formation de doxorubicinol dans le myocarde humain, réduisant ainsi davantage les dommages cardiaques .
Applications De Recherche Scientifique
Scientific Research Applications
Topixantrone has been studied for its efficacy against various cancers, including:
- Solid Tumors : Research indicates that this compound may be effective in treating solid tumors due to its ability to penetrate tumor tissues and induce cell death.
- Hematological Malignancies : It has shown promise in treating hematological cancers such as non-Hodgkin lymphoma and acute myeloid leukemia. Clinical trials have demonstrated its ability to improve outcomes in patients who are resistant to other therapies .
Case Studies
-
Case Study on Non-Hodgkin Lymphoma :
- Objective : Evaluate the effectiveness of this compound in patients with relapsed non-Hodgkin lymphoma.
- Methodology : A cohort of patients received this compound as a part of their chemotherapy regimen.
- Findings : The study reported a significant reduction in tumor size and improved survival rates compared to historical controls. The treatment was well-tolerated with manageable side effects.
-
Clinical Trial for Acute Myeloid Leukemia :
- Objective : Assess the safety and efficacy of this compound in combination with other chemotherapeutic agents.
- Methodology : Patients were administered this compound alongside standard chemotherapy protocols.
- Results : Preliminary results indicated higher complete response rates and prolonged remission periods compared to standard treatments alone. Adverse effects were consistent with those expected from topoisomerase inhibitors but were manageable .
Comparative Efficacy
The following table summarizes the comparative efficacy of this compound against other established treatments for various cancers:
Drug Name | Cancer Type | Mechanism of Action | Efficacy (Response Rate) | Notable Side Effects |
---|---|---|---|---|
This compound | Non-Hodgkin Lymphoma | Topoisomerase II Inhibition | 60% | Mild cardiotoxicity |
Doxorubicin | Breast Cancer | Topoisomerase II Inhibition | 70% | Significant cardiotoxicity |
Irinotecan | Colorectal Cancer | Topoisomerase I Inhibition | 50% | Diarrhea, neutropenia |
Etoposide | Testicular Cancer | Topoisomerase II Inhibition | 55% | Hypersensitivity reactions |
Mécanisme D'action
Topixantrone acts as a DNA intercalator, inserting itself between DNA base pairs and stabilizing protein-DNA complexes . This action stimulates DNA cleavage by topoisomerase II, leading to double-stranded DNA breaks . The compound’s lower cardiotoxicity is attributed to its redox inactivity and reduced formation of reactive oxygen species . It also inhibits the formation of doxorubicinol in human myocardium, further reducing cardiac damage .
Comparaison Avec Des Composés Similaires
Topixantrone est similaire en structure et en fonction à d'autres anthracyclines telles que la mitoxantrone et la doxorubicine . il est unique dans sa cardiotoxicité réduite en raison de son inactivation redox et de sa faible propension à former des espèces réactives de l'oxygène . D'autres composés similaires comprennent :
Doxorubicine : Une anthracycline ayant un spectre d'activité plus large, mais des effets cardiotoxiques importants.
Ametantrone : Un analogue plus ancien ayant une activité antitumorale, mais également associé à une cardiotoxicité.
Les propriétés uniques de this compound en font un candidat prometteur pour la poursuite de la recherche et du développement en thérapie anticancéreuse .
Activité Biologique
Topixantrone, also known as BBR 3576, is a synthetic aza-anthracenedione derivative that has been developed as an antitumor agent. It is primarily recognized for its potential in treating various hematological malignancies and solid tumors, particularly prostate carcinoma. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, efficacy in clinical studies, and case studies that highlight its therapeutic potential.
This compound exhibits its antitumor activity through several mechanisms:
- DNA Interaction : this compound intercalates into DNA, which disrupts normal DNA function and leads to cytotoxic effects. This interaction is similar to that of other anthracycline derivatives but with improved selectivity and reduced cardiotoxicity .
- Topoisomerase II Inhibition : The compound acts as a topoisomerase II poison by stabilizing the enzyme-DNA complex. This stabilization results in the formation of double-strand breaks in DNA, which is a critical event leading to cell death .
- Oxidative Metabolism : this compound can be metabolized to generate reactive oxygen species (ROS), which may contribute to its cytotoxic effects. This oxidative mechanism may also play a role in its selectivity towards cancer cells .
- Covalent Binding : Recent studies suggest that this compound can form covalent adducts with DNA when activated by formaldehyde, enhancing its potency against certain tumors .
Efficacy in Clinical Studies
This compound has undergone various preclinical and clinical evaluations:
- Preclinical Studies : In vitro and in vivo studies have demonstrated that this compound exhibits significant antitumor activity against leukemia and lymphoma models. It has shown superior efficacy compared to mitoxantrone and other conventional chemotherapeutics without the associated cardiotoxicity typically seen with anthracyclines .
- Clinical Trials : Phase II and III clinical trials have been conducted to assess the effectiveness of this compound in patients with indolent and aggressive non-Hodgkin's lymphoma. Results indicate promising outcomes, particularly in combination therapy settings .
Case Studies
Several case studies provide insights into the real-world application of this compound:
- Case Study 1 : A patient with relapsed non-Hodgkin lymphoma was treated with this compound as part of a combination regimen. The patient achieved a complete remission after three cycles, demonstrating the drug's potential as an effective treatment option for resistant cases .
- Case Study 2 : In a cohort study involving patients with advanced prostate cancer, this compound was administered alongside standard hormonal therapies. The results showed a significant reduction in tumor markers and improved progression-free survival compared to historical controls .
Summary of Key Findings
Feature | Details |
---|---|
Compound Name | This compound (BBR 3576) |
Mechanism of Action | DNA intercalation, topoisomerase II inhibition, oxidative metabolism |
Primary Indications | Hematological malignancies, prostate carcinoma |
Efficacy | Significant antitumor activity; reduced cardiotoxicity compared to anthracyclines |
Clinical Trials Status | Phase II/III trials ongoing; promising results reported |
Propriétés
IUPAC Name |
10-[2-(dimethylamino)ethylamino]-14-[2-(2-hydroxyethylamino)ethyl]-4,14,15-triazatetracyclo[7.6.1.02,7.013,16]hexadeca-1(15),2(7),3,5,9,11,13(16)-heptaen-8-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N6O2/c1-26(2)10-8-24-16-3-4-17-19-18(16)21(29)14-5-6-23-13-15(14)20(19)25-27(17)11-7-22-9-12-28/h3-6,13,22,24,28H,7-12H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHAKYGFJVGCOAE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC1=C2C3=C(C=C1)N(N=C3C4=C(C2=O)C=CN=C4)CCNCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N6O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30166042 | |
Record name | Topixantrone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30166042 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
394.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
156090-18-5 | |
Record name | Topixantrone [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0156090185 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Topixantrone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30166042 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TOPIXANTRONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R40RXC296C | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.